molecular formula C14H23NO3 B1520395 4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid CAS No. 1184211-85-5

4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid

Cat. No. B1520395
CAS RN: 1184211-85-5
M. Wt: 253.34 g/mol
InChI Key: ZQTOWMUIHYMGML-UHFFFAOYSA-N
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Description

“4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1184211-85-5 . It has a molecular weight of 253.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 42 bonds, including 19 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Environmental and Exposure Biomarkers

One study discusses the environmental exposure to certain cyclohexane derivatives, highlighting the potential of using cyclohexane metabolites as biomarkers for exposure assessment. The research found oxidative metabolites in urine samples, suggesting these can serve as indicators of environmental exposure levels (Silva et al., 2013).

Structural Characterization

Another study focuses on the crystal structure of cyclohexane-dicarboxylic acid derivatives, providing detailed insights into their molecular configuration. This type of structural characterization is crucial for understanding the chemical and physical properties of such compounds (Dunitz & Strickler, 1966).

Supramolecular Architectures

Research on cyclohexane tricarboxylic acid derivatives shows their ability to form various supramolecular structures when co-crystallized with organic bases. These findings have implications for designing new materials with specific properties (Shan, Bond, & Jones, 2003).

Synthesis and Applications in Organic Chemistry

Studies on the synthesis of functionalized cyclohexene skeletons outline methodologies that could be applied in the development of pharmaceuticals and organic materials. Such research demonstrates the versatility of cyclohexane derivatives in organic synthesis (Cong & Yao, 2006).

Coordination Chemistry and Material Science

The coordination chemistry of cyclohexanepolycarboxylate ligands is explored in detail, with an emphasis on their potential applications in materials science, especially as magnetic materials. This review underscores the significant role these compounds can play in the development of new materials (Lin & Tong, 2011).

Safety and Hazards

The safety information for “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

4-[(2-cyclopentylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOWMUIHYMGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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